N-(Cyclohexylmethyl)-2,4,6-trimethylaniline
Description
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2,4,6-trimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-12-9-13(2)16(14(3)10-12)17-11-15-7-5-4-6-8-15/h9-10,15,17H,4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNUOAVWSKGPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-2,4,6-trimethylaniline can be achieved through several methods. One common approach involves the alkylation of 2,4,6-trimethylaniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylmethyl)-2,4,6-trimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexylmethyl-2,4,6-trimethylaniline.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
N-(Cyclohexylmethyl)-2,4,6-trimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)-2,4,6-trimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Key Observations :
- Solubility: Bulky substituents (e.g., tert-butyloxycarbonyl, bromophenyl) enhance solubility in non-polar solvents, whereas polar groups (e.g., hydroxyl in Schiff bases) improve water miscibility .
- Thermal Stability : tert-Butyloxycarbonyl derivatives exhibit stability up to 66–68°C , while polyimides with trimethylaniline units show high thermal stability (Tg > 300°C) .
Reactivity and Functionalization
- Hydroamination : 2,4,6-Trimethylaniline reacts with phenylacetylene in the presence of gold catalysts to form propargylamines .

- Schiff Base Formation : Forms thermochromic imines with aldehydes (e.g., N-(3-hydroxysalicylidene)-2,4,6-trimethylaniline), exhibiting structural dimorphism .
- Polymerization: Serves as a monomer in polyimides for gas separation membranes, enhancing permeability and selectivity .
Catalysis and Materials Science
- Grubbs Catalysts : 2,4,6-Trimethylaniline derivatives are precursors for ruthenium-based metathesis catalysts, with steric bulk improving catalyst stability .
- Solar Cells : N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline is a high-purity intermediate for perovskite solar cells, achieving >98% purity .
Biological Activity
N-(Cyclohexylmethyl)-2,4,6-trimethylaniline, a derivative of 2,4,6-trimethylaniline, has garnered attention in recent years for its potential biological activity and implications in toxicology and pharmacology. This article delves into the biological activity of this compound, examining its carcinogenic properties, metabolic pathways, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is an aromatic amine characterized by the presence of three methyl groups on the benzene ring and a cyclohexylmethyl substituent. Its molecular formula is .
| Property | Value |
|---|---|
| Molecular Weight | 201.30 g/mol |
| Boiling Point | 240 °C |
| Melting Point | 10 °C |
| Solubility | Soluble in organic solvents |
Carcinogenic Potential
The compound exhibits significant carcinogenic potential as demonstrated in various animal studies. Long-term feeding studies have shown increased incidences of liver tumors (hepatomas) and other neoplasms in both male and female rodents.
- Rats : An 18-month study indicated a rise in liver cholangiocarcinomas and hepatomas, with significant p-values suggesting a strong correlation between exposure and tumor development .
- Mice : Similar findings were reported in mice, where high doses led to a marked increase in vascular tumors and hepatomas .
Metabolic Pathways
This compound undergoes metabolic activation primarily through N-hydroxylation. This process leads to the formation of reactive metabolites that can interact with cellular macromolecules, potentially resulting in genotoxic effects.
- Methemoglobinemia : Exposure to this compound can induce methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to body tissues .
- Genotoxicity : Studies have shown that the compound exhibits weak mutagenic properties in bacterial assays (e.g., Salmonella typhimurium) and other genotoxic tests .
Therapeutic Applications
Despite its toxicological concerns, there is ongoing research into the potential therapeutic applications of this compound. It has been explored for:
- Antimicrobial Activity : Investigations into its efficacy against various pathogens are underway.
- Enzyme Interaction Studies : The compound has been used as a biochemical probe to understand enzyme mechanisms .
Case Studies
- Study on Liver Tumors in Rats : In one notable study involving male CD rats fed with varying doses of the compound over 18 months, significant increases in liver neoplasms were documented. The control group exhibited no tumors, reinforcing the compound's role as a carcinogen .
- Genotoxicity Assessment : A comprehensive assessment revealed that this compound displayed mutagenic effects under specific conditions. This finding is crucial for understanding its safety profile in industrial applications .
Q & A
Q. What are common synthetic routes for N-(Cyclohexylmethyl)-2,4,6-trimethylaniline in laboratory settings?
The compound can be synthesized via acetylation reactions using acetyl chloride in benzene, as demonstrated for related 2,4,6-trimethylaniline derivatives . Additionally, Rhodium-catalyzed multicomponent reactions (e.g., with propargylamines) offer a versatile approach for constructing its derivatives, requiring optimization of catalyst loading (e.g., 2.5 mol% Rh) and reaction time (24–48 hours) .
Q. How is the structural characterization of this compound typically performed?
X-ray crystallography is the gold standard for determining molecular geometry and intermolecular interactions, as shown in studies of its salts (e.g., nitrate and perchlorate derivatives) . Gravimetric analysis complements crystallography by quantifying thermal decomposition products, while spectroscopic methods (NMR, IR) validate functional groups .
Q. What safety precautions are necessary when handling this compound?
Due to acute toxicity (Hazard Classifications: Acute Tox. 1 Inhalation, 4 Dermal), use PPE (gloves, goggles), fume hoods, and adhere to protocols for hazardous amine handling. Storage at 0–6°C is recommended for stability .
Advanced Research Questions
Q. How can researchers optimize catalytic methods for synthesizing derivatives of this compound?
Rhodium-catalyzed reactions (e.g., propargylamine synthesis) benefit from solvent selection (e.g., toluene) and temperature control (60–80°C). Catalytic systems like [Rh(cod)Cl]₂ with chiral ligands improve enantioselectivity, as demonstrated in Rubio-Pérez et al. (2015) .
Q. What advanced analytical techniques are used to detect trace amounts in biological samples?
Solid-phase microextraction (SPME) coupled with GC-MS enables detection at ppb levels in urine, blood, and milk. Optimize parameters: pH 9–10, 60°C, and 15% NaCl for maximum analyte adsorption onto polydimethylsiloxane fibers .
Q. How to address contradictions in genotoxicity data for ortho-substituted aniline derivatives?
Resolve discrepancies using a tiered testing strategy: (1) Salmonella microsome assays (Ames test) with metabolic activation (S9 mix), (2) somatic mutation assays in Drosophila melanogaster, and (3) DNA binding studies in mammalian cells, as applied to 2,4,6-trimethylaniline .
Q. What strategies resolve low yields in multicomponent reactions involving this compound?
Isocyanide-based reactions (e.g., Ugi-type) require stoichiometric control (1:1 molar ratio of reactants) and tert-butyl isocyanide as a coupling partner. Purification via ethanol recrystallization improves yields, as shown in Patil (2012) for related tetrazole derivatives .
Q. How to assess thermal stability and decomposition pathways?
Thermogravimetric-differential scanning calorimetry (TG-DSC) under nitrogen/argon atmospheres reveals decomposition thresholds (e.g., 200–250°C for nitrate salts). Ignition delay studies quantify explosive hazards, critical for handling perchlorate derivatives .
Q. What computational methods support crystallographic data refinement for derivatives?
The SHELX software suite (SHELXL, SHELXS) refines crystal structures using high-resolution data. For complex derivatives, employ twin refinement and anisotropic displacement parameters, as detailed in Sheldrick’s methodology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

